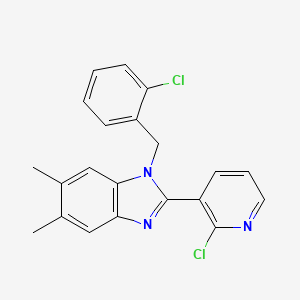

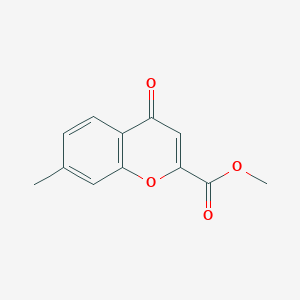

4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis of Derivatives

Indole-2-carboxylic acid derivatives have been synthesized with significant biological activities. Microwave-assisted synthesis methods have demonstrated good anti-inflammatory and analgesic properties for certain indole and furan derivatives, indicating potential medicinal applications (Sondhi et al., 2007).

Synthesis and Biological Activity of Pyrrole and Pyrrolidine Compounds

Condensation reactions involving 4-bromo-2-hydroxy benzoic acid hydrazide have been studied for synthesizing pyrrole and pyrrolidine compounds. These compounds have shown notable antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Mehta, 2013).

Study on the Synthesis of Indapamide

Research on the synthesis of Indapamide from 4-chloro-3-sulphamoyl benzoic acid and 2,3-dihydro-2-methyl-1H-indole has been conducted. The study details a multi-step reaction process with high yields, suggesting methods for efficient production of this compound (Deng Jia-lun, 2007).

Influence of Methoxy-Substituents on Halogen Bonds

A study on 4-bromo-3,5-di(methoxy)benzoic acid revealed insights into the strength of Br … Br type II halogen bonds. Understanding these interactions is crucial for the design and synthesis of novel molecular structures (Pablo A. Raffo et al., 2016).

Synthesis of Ellipticine

Research has detailed the synthesis of ellipticine, an anticancer agent, from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium. The process involves deprotection and conversion steps, contributing to the field of medicinal chemistry (Y. Miki et al., 2001).

Propiedades

IUPAC Name |

4-bromo-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFZLLOLJIFRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476172.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2476174.png)

![8-Phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2476175.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2476183.png)

![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)